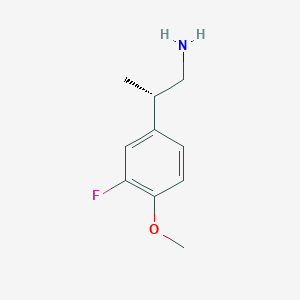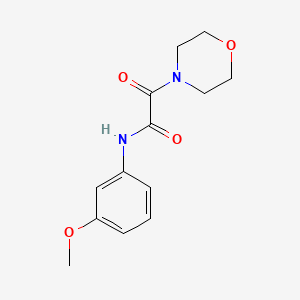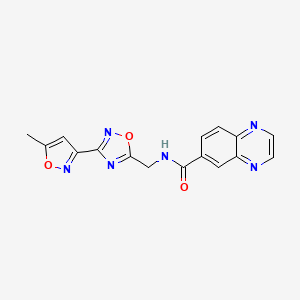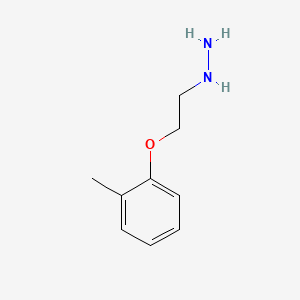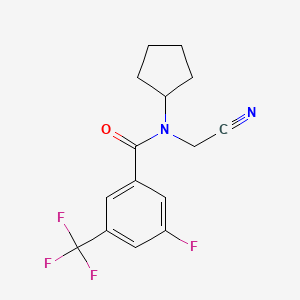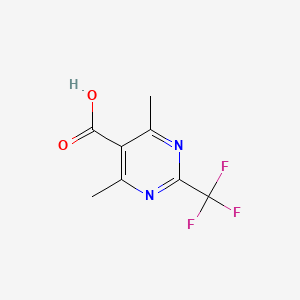
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Descripción general
Descripción
“4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C6H3F3N2O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid”, involves various methods. One common method is the oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of “4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4 and 6 positions with methyl groups, at the 2 position with a trifluoromethyl group, and at the 5 position with a carboxylic acid group .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, they can participate in oxidative annulation reactions . They can also undergo a base-promoted intermolecular oxidation C-N bond formation with amidines in the presence of O2 as the sole oxidant .Physical And Chemical Properties Analysis
“4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid” is a solid substance at room temperature . It has a molecular weight of 192.1 .Safety and Hazards
The safety and hazards associated with “4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid” include potential harm if ingested, skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist or gas, and ensuring adequate ventilation .
Direcciones Futuras
The future directions for “4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid” and similar compounds lie in their potential applications in the pharmaceutical and agrochemical industries. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrimidine moiety make these compounds valuable for the development of new drugs and agrochemicals .
Propiedades
IUPAC Name |
4,6-dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-3-5(6(14)15)4(2)13-7(12-3)8(9,10)11/h1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPLQBIHGYKXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(F)(F)F)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

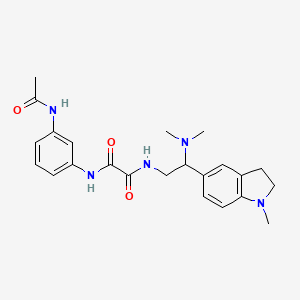
![Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2462199.png)
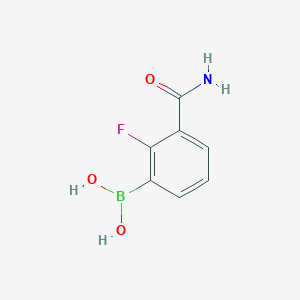

![1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2462203.png)
![N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2462205.png)


![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine](/img/structure/B2462209.png)
